molecular formula C21H23N3O6S2 B2860736 2,4-diethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 950319-85-4

2,4-diethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2860736
CAS No.: 950319-85-4
M. Wt: 477.55
InChI Key: MLPYDCVELJMDIB-UHFFFAOYSA-N
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Description

2,4-diethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyridazine ring, and multiple ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring One common method involves the reaction of a substituted hydrazine with a diketone to form the pyridazine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-diethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

  • **Reduction

Properties

IUPAC Name

2,4-diethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S2/c1-4-29-17-9-11-20(19(14-17)30-5-2)32(27,28)24-16-8-6-7-15(13-16)18-10-12-21(23-22-18)31(3,25)26/h6-14,24H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPYDCVELJMDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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